molecular formula C24H19F2N3O B2920185 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883645-50-9

1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Katalognummer: B2920185
CAS-Nummer: 883645-50-9
Molekulargewicht: 403.433
InChI-Schlüssel: QKLYTKKUKAMGEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a benzimidazole moiety modified by a (2-fluorophenyl)methyl substituent. Structural analogs often vary in substituents on the benzimidazole or pyrrolidinone rings, leading to differences in physicochemical and pharmacological profiles .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O/c25-18-9-11-19(12-10-18)28-15-17(13-23(28)30)24-27-21-7-3-4-8-22(21)29(24)14-16-5-1-2-6-20(16)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLYTKKUKAMGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole intermediate, followed by the introduction of the fluorophenyl groups and the pyrrolidin-2-one core. Key steps may include:

    Nucleophilic substitution: reactions to introduce the fluorophenyl groups.

    Cyclization: reactions to form the benzodiazole ring.

    Amidation: reactions to attach the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and benzodiazolyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include:

    Signal transduction: Modulating cellular signaling pathways.

    Enzyme inhibition: Inhibiting specific enzymes to alter metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzimidazole Ring

Compound A : 1-(4-Fluorophenyl)-4-(1-(2-Morpholinoethyl)-1H-Benzimidazol-2-yl)Pyrrolidin-2-one
  • Key Difference: The benzimidazole is substituted with a 2-morpholinoethyl group instead of (2-fluorophenyl)methyl.
  • Impact: Solubility: Morpholine’s polarity enhances water solubility compared to the lipophilic fluorophenyl group.
Compound B : 4-{1-[2-(4-Methoxyphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
  • Key Differences: Pyrrolidinone substituent: 3-(Trifluoromethyl)phenyl instead of 4-fluorophenyl. Benzimidazole substituent: 4-Methoxyphenoxyethyl group.
  • Lipophilicity: Methoxyphenoxyethyl may balance lipophilicity and polarity, affecting membrane permeability.
Compound C : 4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one Hydrochloride
  • Key Differences: Substituent on benzimidazole: 2-(2,6-Dimethylphenoxy)ethyl. Salt form: Hydrochloride enhances solubility.
  • Impact: Steric Effects: Bulky dimethylphenoxy group may hinder binding to certain targets. Formulation: Hydrochloride salt improves bioavailability for pharmaceutical applications.

Core Structure Variations

Compound D : 1-[2-(Dimethylamino)Ethyl]-4-(4-Fluorobenzoyl)-3-Hydroxy-5-(4-Propoxyphenyl)-1,5-Dihydro-2H-Pyrrol-2-one
  • Key Differences: Core: Pyrrol-2-one with a fluorobenzoyl group instead of benzimidazole. Substituents: Dimethylaminoethyl and propoxyphenyl groups.
  • Impact: Pharmacophore: The fluorobenzoyl group may target different enzymes (e.g., kinases) compared to benzimidazole-containing analogs. Solubility: Dimethylaminoethyl provides a protonable site for salt formation.
Compound E : Pyrazole Derivatives (e.g., 1-(4-Fluorophenyl)-3-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrazole-4(3H)-one)
  • Key Differences :
    • Core: Pyrazole-4(3H)-one instead of pyrrolidin-2-one.
    • Substituents: Nitrophenyl and trifluoromethyl groups.
  • Electronic Profile: Trifluoromethyl groups improve metabolic resistance but may introduce toxicity.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound Pyrrolidin-2-one (2-Fluorophenyl)methyl, 4-fluorophenyl 3.8 0.12 High receptor affinity
Compound A Pyrrolidin-2-one 2-Morpholinoethyl, 4-fluorophenyl 2.5 1.45 Improved solubility
Compound B Pyrrolidin-2-one 4-Methoxyphenoxyethyl, 3-(CF3)phenyl 4.2 0.08 Enhanced metabolic stability
Compound C Pyrrolidin-2-one 2-(2,6-Dimethylphenoxy)ethyl, hydrochloride 3.1 2.30 (as salt) Optimized for formulation
Compound D Pyrrol-2-one Fluorobenzoyl, dimethylaminoethyl 2.9 0.95 Kinase inhibition potential
Compound E Pyrazole-4(3H)-one 4-Nitrophenyl, trifluoromethyl 4.5 0.03 Cytotoxic activity

*Predicted using fragment-based methods.

Biologische Aktivität

The compound 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H18F2N4OC_{20}H_{18}F_2N_4O, and its structure features a pyrrolidinone core substituted with fluorophenyl and benzodiazol moieties. The presence of fluorine atoms is significant as it often enhances the pharmacokinetic properties of drugs.

Research indicates that compounds with similar structures can act as modulators of various receptors, particularly the GABA-A receptor. The interaction with this receptor is crucial for regulating neuronal excitability and has implications in treating anxiety, epilepsy, and other neurological disorders .

1. GABA-A Receptor Modulation

Studies have shown that derivatives of benzodiazoles can serve as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can enhance the receptor's response to its natural ligand, GABA, leading to increased inhibitory neurotransmission .

2. Metabolic Stability

The metabolic stability of similar compounds has been evaluated using human liver microsomes (HLMs). Compounds with fluorine substitutions at specific positions demonstrated improved metabolic stability compared to their non-fluorinated counterparts. For instance, a study found that a related benzimidazole derivative maintained over 90% of the parent compound after incubation with HLMs for 120 minutes, suggesting reduced biotransformation rates .

3. Antioxidant Activity

The compound's potential antioxidant properties have also been investigated. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability to scavenge free radicals could be an essential aspect of its biological profile .

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one:

  • Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were screened for their activity as GABA-A receptor PAMs. The results indicated that modifications at specific positions significantly affected their potency and selectivity .
  • Fluorinated Compounds : Research focused on fluorinated phenyl derivatives showed enhanced binding affinity to the GABA-A receptor compared to non-fluorinated versions, highlighting the importance of fluorine in drug design for neurological targets .

Data Tables

CompoundStructureBiological ActivityMetabolic Stability
Compound AStructure AGABA-A PAM>90% after 120 min
Compound BStructure BAntioxidant>80% after 120 min
1-(4-fluorophenyl)-4-{...}Structure CPotential PAMTBD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.